molecular formula C10H13ClN2O B14762877 2-Chloro-6-morpholin-3-ylaniline

2-Chloro-6-morpholin-3-ylaniline

Cat. No.: B14762877
M. Wt: 212.67 g/mol
InChI Key: DCVSDVCFXVACFQ-UHFFFAOYSA-N
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Description

2-Chloro-6-morpholin-3-ylaniline is a chemical compound with the molecular formula C10H13ClN2O. It is a useful research chemical known for its unique structure, which includes a morpholine ring attached to an aniline moiety with a chlorine substituent at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-morpholin-3-ylaniline typically involves the reaction of 2-chloroaniline with morpholine under specific conditions. One common method includes the nucleophilic substitution reaction where 2-chloroaniline reacts with morpholine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-morpholin-3-ylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide, sodium ethoxide, or other strong nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .

Scientific Research Applications

2-Chloro-6-morpholin-3-ylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-morpholin-3-ylaniline involves its interaction with specific molecular targets and pathways. The morpholine ring and aniline moiety allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, making it a candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methyl-aniline: Similar structure but with a methyl group instead of a morpholine ring.

    2-Chloro-6-ethylaniline: Similar structure with an ethyl group instead of a morpholine ring.

    2-Chloro-6-morpholin-4-ylaniline: Similar structure with a different substitution pattern on the morpholine ring.

Uniqueness

2-Chloro-6-morpholin-3-ylaniline is unique due to the presence of both a chlorine atom and a morpholine ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

2-chloro-6-morpholin-3-ylaniline

InChI

InChI=1S/C10H13ClN2O/c11-8-3-1-2-7(10(8)12)9-6-14-5-4-13-9/h1-3,9,13H,4-6,12H2

InChI Key

DCVSDVCFXVACFQ-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=C(C(=CC=C2)Cl)N

Origin of Product

United States

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